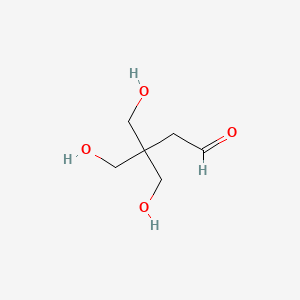

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-羟基-3,3-双(羟甲基)丁醛是一种有机化合物,分子式为C6H12O4,分子量为148.15708 g/mol 它以其独特的结构而闻名,该结构包括一个羟基和两个连接到丁醛骨架上的羟甲基。

准备方法

合成路线和反应条件

4-羟基-3,3-双(羟甲基)丁醛的合成通常涉及在受控条件下,甲醛与合适的先驱体反应。 一种常见的方法是甲醛与含有羟基的化合物(如甘油)之间的缩合反应 。该反应通常在酸或碱等催化剂的存在下进行,以促进所需产物的形成。

工业生产方法

在工业环境中,4-羟基-3,3-双(羟甲基)丁醛的生产可能涉及大规模的间歇式或连续式工艺。这些工艺旨在优化产量和纯度,同时最大限度地降低成本和环境影响。 使用先进的催化体系和优化的反应条件是实现高效工业生产的关键因素 。

化学反应分析

反应类型

4-羟基-3,3-双(羟甲基)丁醛会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成相应的醛或羧酸。

还原: 醛基可以被还原形成伯醇。

取代: 羟基可以参与取代反应形成醚或酯.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。

主要产物

从这些反应中形成的主要产物包括:

氧化: 相应的羧酸或醛。

还原: 伯醇。

取代: 醚或酯.

科学研究应用

4-羟基-3,3-双(羟甲基)丁醛在科学研究中具有广泛的应用:

化学: 它被用作合成各种有机化合物的中间体。

生物学: 它是合成生物活性分子的构建块。

医学: 它正在研究其在药物开发中的潜在用途,以及作为药物的前体。

工业: 它用于生产聚合物、树脂和其他工业化学品.

作用机制

4-羟基-3,3-双(羟甲基)丁醛的作用机制涉及它与各种分子靶标的反应性。羟基和醛基使它能够参与一系列化学反应,使其成为合成化学中的通用化合物。 具体的途径和分子靶标取决于其使用的背景,例如在药物开发或材料科学中 。

相似化合物的比较

类似化合物

- 4-羟基-3-甲基丁醛

- 3,3-双(羟甲基)丁醛

- 4-羟基-2-甲基丁醛

独特性

4-羟基-3,3-双(羟甲基)丁醛的独特之处在于它含有两个羟甲基,这增强了其在化学合成中的反应性和多功能性。 这种结构特征使其与其他类似化合物区分开来,使其在各种应用中具有价值 。

生物活性

4-Hydroxy-3,3-bis(hydroxymethyl)butyraldehyde (commonly referred to as HBB) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.

Chemical Structure and Properties

HBB is characterized by its unique structure featuring hydroxymethyl groups that may influence its reactivity and biological interactions. Its molecular formula is C8H16O4, and it possesses both aldehyde and alcohol functional groups, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that HBB exhibits antimicrobial activity against various bacterial strains. In a study examining its effects on E. coli, it was found that HBB can mitigate the toxicity of butyraldehyde, a related compound, at concentrations up to 25 mM without significantly affecting bacterial growth. This suggests a potential role for HBB in biocompatible applications where bacterial metabolism is involved .

Antioxidant Activity

HBB has been shown to possess antioxidant properties. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage.

Table 1: Biological Activities of HBB and Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Benzaldehyde derivatives | Anti-inflammatory | |

| 4-Hydroxybenzaldehyde | Antioxidant |

Case Studies

- E. coli Metabolism Study : A study focused on the biocompatibility of butyraldehyde in E. coli demonstrated that HBB can support metabolic pathways without significant toxicity at higher concentrations. This finding underscores its potential utility in microbial fermentation processes where aldehydes are utilized as substrates .

- Antioxidant Activity Assessment : In vitro assays evaluating the antioxidant capacity of HBB revealed its effectiveness in reducing lipid peroxidation levels, suggesting a protective role against cellular damage induced by oxidative stress.

Research Findings

Recent investigations into the structure-function relationships of HBB have provided insights into its biological mechanisms. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to modulation of various biochemical pathways.

属性

CAS 编号 |

85586-73-8 |

|---|---|

分子式 |

C6H12O4 |

分子量 |

148.16 g/mol |

IUPAC 名称 |

4-hydroxy-3,3-bis(hydroxymethyl)butanal |

InChI |

InChI=1S/C6H12O4/c7-2-1-6(3-8,4-9)5-10/h2,8-10H,1,3-5H2 |

InChI 键 |

SNBWCDIAEFVYLF-UHFFFAOYSA-N |

规范 SMILES |

C(C=O)C(CO)(CO)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。